N-[(2-chlorophenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide
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Description
N-[(2-chlorophenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide is a useful research compound. Its molecular formula is C27H22ClN7O and its molecular weight is 495.97. The purity is usually 95%.
BenchChem offers high-quality N-[(2-chlorophenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2-chlorophenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antiparasitic Properties
Historically, 5-nitroimidazoles have been recognized for their antibacterial and antiparasitic properties. Notably, metronidazole (Figure 1) is widely used to treat parasitic infections caused by Entamoeba histolytica and Giardia lamblia, as well as anaerobic bacterial infections . The compound shares structural features with metronidazole, suggesting that it may exhibit similar antimicrobial effects.
!Figure 1: Metronidazole
Kinetoplastid Infections
Fexinidazole (Figure 1) is an all-oral treatment against Trypanosoma brucei gambiense, which causes sleeping sickness. This renewed interest in developing new nitroheterocycles for kinetoplastid infections, including leishmaniases and Chagas disease . Given its structural resemblance to fexinidazole, our compound may hold promise in combating these neglected tropical diseases.
Synthetic Methods and Derivatives
Researchers have developed a novel synthetic method using tetrakis(dimethylamino)ethylene (TDAE) to access 2-substituted 5-nitroimidazole derivatives . This approach allows for the introduction of various electrophiles, such as carbonyls and N-tosylbenzylimines, at position 2. These derivatives could serve as valuable tools for medicinal chemistry studies.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32ClN7O/c28-21-13-6-4-11-19(21)17-29-24(36)16-8-15-23-31-32-27-34(23)22-14-7-5-12-20(22)26-30-25(33-35(26)27)18-9-2-1-3-10-18/h1-4,6,9-11,13,20,22,25-26,30,33H,5,7-8,12,14-17H2,(H,29,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTWIFQKHDDGIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3NC(NN3C4=NN=C(N24)CCCC(=O)NCC5=CC=CC=C5Cl)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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